molecular formula C11H10FNO4 B2910523 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248329-04-4

5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2910523
CAS RN: 2248329-04-4
M. Wt: 239.202
InChI Key: SDKWDEMEXCZRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as Fmoc-Asp(Oxymethyl)-OH, is a chemical compound that has been widely used in scientific research. It is a derivative of aspartic acid and belongs to the family of oxazolidine carboxylic acids. Fmoc-Asp(Oxymethyl)-OH is primarily used as a building block in peptide synthesis and has shown potential in various scientific applications.

Mechanism of Action

5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH does not have a specific mechanism of action as it is primarily used as a building block in peptide synthesis. However, the peptides synthesized using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH have shown potential in various biological activities, such as antimicrobial activity, enzyme inhibition, and receptor binding.
Biochemical and Physiological Effects:
As 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH is not a drug, it does not have any biochemical or physiological effects on its own. However, the peptides synthesized using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH have shown potential in various biological activities, such as antimicrobial activity, enzyme inhibition, and receptor binding.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH in peptide synthesis are its ease of synthesis, high purity, and compatibility with various coupling reagents. It is also stable under standard peptide synthesis conditions and can be easily incorporated into peptides. However, the limitation of using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH is its high cost compared to other amino acid derivatives.

Future Directions

1. The development of new coupling reagents that are more efficient and cost-effective for the synthesis of peptides using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH.
2. The synthesis of new peptides using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH with potential biological activities, such as anticancer activity and enzyme inhibition.
3. The development of new methods for the synthesis of cyclic peptides using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH.
4. The study of the structure-activity relationship of peptides synthesized using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH to improve their biological activities.
5. The development of new methods for the purification of peptides synthesized using 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH to improve their purity and yield.
In conclusion, 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH is a valuable building block in peptide synthesis and has shown potential in various scientific applications. Its ease of synthesis, high purity, and compatibility with various coupling reagents make it a popular choice for peptide synthesis. Further research is needed to explore its potential in drug discovery and other scientific fields.

Synthesis Methods

The synthesis of 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH involves the reaction between 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(OtBu)-OH and formaldehyde in the presence of sodium cyanoborohydride. The product is then purified using column chromatography to obtain the pure compound. The synthesis of 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH is primarily used as a building block in peptide synthesis. It has been used in the synthesis of various biologically active peptides, such as antimicrobial peptides, neuropeptides, and enzyme inhibitors. 5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid(Oxymethyl)-OH has also been used in the synthesis of cyclic peptides, which have shown potential in drug discovery.

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO4/c12-8-3-1-7(2-4-8)5-11(9(14)15)6-13-10(16)17-11/h1-4H,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKWDEMEXCZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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